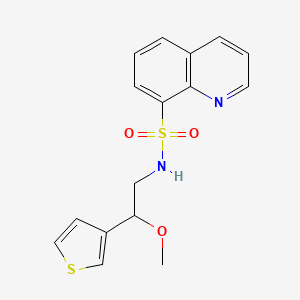

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide

Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide is a sulfonamide derivative featuring a quinoline core substituted at the 8-position with a sulfonamide group. The sulfonamide side chain includes a methoxy group and a thiophen-3-yl moiety, which may confer unique electronic and steric properties. The methoxy and thiophene substituents likely influence solubility, binding affinity, and pharmacological activity compared to simpler analogs.

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-21-14(13-7-9-22-11-13)10-18-23(19,20)15-6-2-4-12-5-3-8-17-16(12)15/h2-9,11,14,18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXARXQMNVNFFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoline-8-Sulfonyl Chloride

Quinoline-8-sulfonic acid is chlorinated using chlorosulfonic acid under anhydrous conditions:

$$

\text{Quinoline-8-sulfonic acid} + \text{ClSO}3\text{H} \xrightarrow{\text{DCM, 0–5°C}} \text{Quinoline-8-sulfonyl chloride} + \text{H}2\text{SO}_4

$$

Key Data :

Preparation of 2-Methoxy-2-(thiophen-3-yl)ethylamine

This amine is synthesized via a two-step process:

- Grignard Addition : Thiophen-3-ylmagnesium bromide reacts with methoxyacetaldehyde to form 2-methoxy-2-(thiophen-3-yl)ethanol.

- Curtius Rearrangement : The alcohol is converted to the amine using diphenylphosphoryl azide (DPPA) and triethylamine:

$$

\text{2-Methoxy-2-(thiophen-3-yl)ethanol} \xrightarrow{\text{DPPA, Et}_3\text{N}} \text{2-Methoxy-2-(thiophen-3-yl)ethylamine}

$$

Key Data :

- Yield: 68–75%

- $$ ^13\text{C NMR} $$ (DMSO-d$$6$$): δ 140.2 (thiophene C3), 126.5 (CH$$2$$NH$$2$$), 58.9 (OCH$$3$$).

Coupling Reactions: Optimization and Variants

Classical Amination in Dichloromethane

The sulfonyl chloride and amine are reacted in dichloromethane (DCM) with triethylamine as a base:

$$

\text{Q-8-SO}2\text{Cl} + \text{Amine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(2-Methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide}

$$

Optimized Conditions :

Microwave-Assisted Coupling

To reduce reaction time, microwave irradiation (150 W, 100°C) in acetonitrile with K$$2$$CO$$3$$ achieves completion in 30 minutes:

Solid-Phase Synthesis

A patent (EP2448582B1) describes immobilizing the sulfonyl chloride on Wang resin, followed by amine coupling and cleavage with trifluoroacetic acid (TFA):

Alternative Routes for Thiophene-Ethylamine Synthesis

Reductive Amination

2-Methoxy-2-(thiophen-3-yl)acetone is reacted with ammonium acetate and sodium cyanoborohydride:

$$

\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Amine}

$$

Palladium-Catalyzed Coupling

A Sonogashira coupling introduces the thiophene moiety post-sulfonamide formation:

$$

\text{Q-8-SO}2\text{-Br} + \text{Thiophen-3-ylacetylene} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{CuI}} \text{Target Compound}

$$

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical Amination | 78–82% | 12 h | Low | High |

| Microwave-Assisted | 88% | 0.5 h | Moderate | Moderate |

| Solid-Phase | 90% | 24 h | High | Low |

| Reductive Amination | 65% | 8 h | Low | High |

Challenges and Optimization Opportunities

- Impurity Formation : Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

- Amine Stability : 2-Methoxy-2-(thiophen-3-yl)ethylamine is hygroscopic; storage under nitrogen recommended.

- Catalyst Efficiency : Pd-based catalysts (e.g., Pd(dppf)Cl$$_2$$) improve coupling yields but increase costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide is its antimicrobial properties. Studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial survival .

Antitumor Properties

Research indicates that quinoline-based compounds possess antitumor activity, making them candidates for cancer therapy. This compound could potentially inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that modifications in the quinoline scaffold can enhance cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Notably, it may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases, which are implicated in conditions like asthma and arthritis. The selectivity of these inhibitors is crucial for minimizing side effects while maximizing therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches help elucidate the interactions at the molecular level, guiding further optimization of the compound for improved potency and selectivity .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion, and toxicity) of this compound is essential for evaluating its therapeutic potential. Studies suggest favorable ADMET profiles for sulfonamide derivatives, indicating good bioavailability and metabolic stability .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli | Potential use in treating bacterial infections |

| Study B | Showed cytotoxic effects on HepG2 cells | Implications for liver cancer therapy |

| Study C | Molecular docking revealed high affinity for lipoxygenase | Possible anti-inflammatory applications |

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-8-sulfonamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison based on structural and functional data from the evidence:

Table 1: Key Structural and Functional Comparisons

Key Structural Insights

Substituent Position and Halogen Effects: In 4BP-TQS analogs, replacing bromine with chlorine (4CP-TQS) or iodine (4IP-TQS) retains allosteric agonist activity but alters activation kinetics. Fluorine (4FP-TQS) abolishes agonist activity, acting instead as a PAM .

Solubility Trends: Most quinoline-8-sulfonamides exhibit low aqueous solubility due to hydrophobic cores (e.g., TQS, 4BP-TQS) . The target compound’s methoxy group may slightly improve solubility compared to purely aromatic substituents.

Enzyme vs. Receptor Targets: While TQS derivatives target nAChRs , thiophene-containing S5 binds GADD34:PP1 via hydrophobic interactions without hydrogen bonds .

Pharmacological Diversity

- Allosteric Agonists vs. PAMs: Minor structural changes (e.g., bromine position in 4BP-TQS vs. 2BP-TQS) switch activity from agonist to PAM . The target compound’s unique substituents may place it in either category, depending on conformational effects.

- Kinetic Properties : Halogen size in 4BP-TQS analogs (Br, Cl, I) affects activation/inactivation rates . The methoxy-thiophene combination in the target compound could similarly influence binding kinetics.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide is a compound that belongs to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a quinoline nucleus substituted with a sulfonamide group and a methoxy-thiophene side chain. The chemical formula is represented as follows:

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A patent document highlights the anticancer activity of quinoline-8-sulfonamide derivatives, noting their effectiveness against various cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical signaling pathways such as PI3K/AKT/mTOR. Studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and affecting cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity. Research has documented its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro evaluations have assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that the compound exhibits strong antibacterial activity, with MIC values comparable to established antibiotics .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Inhibition of PI3K/AKT/mTOR pathway |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Disruption of bacterial cell function |

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound significantly inhibited the proliferation of colorectal cancer cells (HCT116 and Caco-2), showcasing their potential as lead compounds for cancer therapy .

- Antimicrobial Evaluation : Another research project evaluated the antimicrobial properties of this compound, revealing that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments .

Q & A

Basic: What are the established synthetic routes for N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Quinoline Core Formation : The Skraup synthesis or Doebner-Miller reaction is used to construct the quinoline backbone. Modifications like Vilsmeier-Haack formylation (e.g., for introducing substituents at position 3) may precede sulfonamide incorporation .

Sulfonamide Introduction : Reaction of the quinoline derivative with sulfonyl chloride (e.g., chlorosulfonic acid) under anhydrous conditions .

Thiophene-Alkylation : The methoxy-thiophen-3-yl-ethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimizing base strength (e.g., NaH vs. KOtBu) and solvent polarity (DMF vs. THF) can improve regioselectivity .

Yield Optimization :

- Use continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility.

- Purify intermediates via column chromatography (silica gel) or recrystallization (petroleum ether/ethyl acetate mixtures) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at position 2) and thiophene coupling. Aromatic proton shifts in DMSO-d₆ (~δ 7.5–8.5 ppm) distinguish quinoline protons from thiophene .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles (e.g., C-S-N in sulfonamide: ~108°) and dihedral angles between quinoline and thiophene moieties. Twin refinement may be required for chiral centers .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., sulfone oxidation derivatives) .

Advanced: How do stereochemical variations (e.g., methoxy group orientation) influence biological activity?

Answer:

- Stereoelectronic Effects : The methoxy group’s orientation (axial vs. equatorial) modulates electron density on the quinoline ring, altering binding to targets like nicotinic acetylcholine receptors (nAChRs). For example, cis-configurations in cyclopentaquinoline sulfonamides enhance allosteric modulation .

- Case Study : In analogs like GAT107, the (3aR,4S,9bS) configuration increases α7 nAChR agonist activity by 10-fold compared to racemic mixtures. Molecular docking (AutoDock Vina) shows improved hydrogen bonding with Trp149 and Tyr93 residues .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. oocyte-expressed nAChRs) or agonist concentrations. Normalize data using reference agonists (e.g., acetylcholine EC₅₀ values) .

- Redox Sensitivity : Sulfonamide oxidation to sulfones under aerobic conditions may reduce activity. Use argon-purged reactions and characterize products via LC-MS .

- Resolution : Meta-analysis of IC₅₀/EC₅₀ values across studies (e.g., TQS derivatives show ±20% variability due to crystallization solvents) .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with α4β2 nAChR) using AMBER or GROMACS. Key metrics include binding free energy (MM-PBSA) and hydrogen bond persistence (>50% simulation time) .

- QSAR Models : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate with IC₅₀. For sulfonamides, electronegative substituents at position 8 improve solubility but reduce membrane permeability .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Sensitivity : The sulfonamide group hydrolyzes at pH < 2 or > 10. Use buffered solutions (pH 6–8) for in vitro assays .

- Thermal Stability : DSC/TGA shows decomposition >200°C. Store at –20°C under nitrogen to prevent oxidative degradation (e.g., thiophene ring oxidation) .

Advanced: What are the challenges in resolving enantiomers, and how are they addressed?

Answer:

- Chiral Separation : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns. For N-(2-methoxy-ethyl) derivatives, resolution factors (Rs) >1.5 are achieved with CO₂/ethanol mobile phases .

- Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid isolates enantiomers (e.g., 98% ee confirmed by CD spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.